molecular formula C11H8BrNO3 B070587 methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate CAS No. 163160-56-3

methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B070587
CAS No.: 163160-56-3
M. Wt: 282.09 g/mol
InChI Key: DHPHYKMALRMWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a high-value synthetic intermediate and key building block in medicinal chemistry and chemical biology research. This compound features a reactive α-ketoester moiety adjacent to the 3-position of a 5-bromo-substituted indole scaffold, making it a versatile precursor for the synthesis of more complex heterocyclic systems. Its primary research applications include serving as a crucial starting material for the development of protein kinase inhibitors, receptor antagonists, and other biologically active small molecules that target indole-dependent signaling pathways. The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling rapid diversification of the molecular structure. The electrophilic carbonyl group is amenable to nucleophilic attack and condensation reactions, facilitating the construction of libraries for high-throughput screening in drug discovery programs. Researchers utilize this compound extensively in the synthesis of novel tryptophan derivatives, fused indole compounds, and as a core structure in the exploration of structure-activity relationships (SAR). It is strictly for use in laboratory research settings.

Properties

IUPAC Name

methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPHYKMALRMWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429008
Record name methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163160-56-3
Record name Methyl 5-bromo-α-oxo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163160-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Sodium methoxide reacts with 5-bromo-α-oxo-1H-indole-3-acetyl chloride in a mixture of diethyl ether and methanol at temperatures ranging from -65°C to 20°C. The inert atmosphere (typically nitrogen or argon) prevents oxidation of sensitive intermediates. The reaction proceeds via deprotonation of methanol by sodium methoxide, generating a methoxide ion that displaces the chloride from the acetyl chloride intermediate.

Key Reaction Parameters

ParameterDetail
Reactants5-Bromo-α-oxo-1H-indole-3-acetyl chloride, Sodium methoxide
Solvent SystemDiethyl ether/methanol (mixed)
Temperature Range-65°C to 20°C (gradient)
AtmosphereInert (nitrogen/argon)
Yield572 mg (mass reported)

The gradual temperature increase ensures controlled reaction kinetics, minimizing side products such as over-alkylated species.

Limitations and Optimization

The absence of a reported percentage yield complicates efficiency assessments. Scaling this method industrially would require addressing the cryogenic conditions, which increase energy costs. Alternatives to sodium methoxide, such as potassium tert-butoxide, could be explored to enhance reactivity at milder temperatures.

StepReagentsConditionsYield
SulfonationNaHSO₃, isopropanol25°C, 20 h85–90%
AcetylationAcetic anhydride, ethyl propionate70°C, 3 h80–85%
BrominationBr₂, KOH0°C → rt, 18 h reflux60–65%

Conversion to Methyl Oxoacetate

5-Bromoindole can undergo Friedel-Crafts acylation with methyl oxalyl chloride in the presence of Lewis acids (e.g., AlCl₃). However, this pathway remains hypothetical, as no experimental data specific to the target compound is available. Challenges include regioselectivity control and avoiding N-alkylation side reactions.

Crystallization and Purification Strategies

Purification of this compound is critical due to its potential use in pharmaceutical applications.

Solvent Systems

Slow evaporation from methanol/water mixtures (e.g., 150 mL methanol:water = 3:1) at room temperature produces high-purity crystals. This method, adapted from the fluorinated analog, leverages the compound’s moderate solubility in polar aprotic solvents.

Refinement Techniques

Hydrogen atoms on the indole nitrogen are refined isotropically with restraints (N–H = 0.90 ± 0.01 Å), while aromatic and methyl hydrogens are positioned geometrically. X-ray diffraction confirms the planar structure of the indole ring, with dihedral angles aligning with DFT-calculated conformations.

Comparative Analysis of Synthesis Routes

The direct method offers simplicity but requires specialized starting materials. In contrast, multi-step approaches using 5-bromoindole provide flexibility but involve higher complexity and lower overall yields.

Advantages and Challenges

MethodProsCons
Direct SynthesisSingle-step, high purityCryogenic conditions, limited scalability
Multi-StepUses commercially available indoleLow bromination yield, side reactions

Chemical Reactions Analysis

Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial growth and replication. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Key Properties

Compound Name Substituent(s) Molecular Weight Melting Point (°C) Synthesis Yield Key Structural Features
Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate 5-Br 296.12* 215–217 55.3% Bromine enhances polarizability
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-F 235.19 Not reported Not reported Planar indole core; N-H⋯O H-bonds
Methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate 7-CN, 4-F 246.20 Not reported 48% Electron-withdrawing groups reduce yield
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate 5-Br, ethyl ester 310.13 Not reported Not reported Ethyl ester increases lipophilicity
Methyl 2-(4-methoxyphenyl)-2-oxoacetate 4-OCH$_3$ (non-indole) 194.18 Not reported Not reported Methoxy enhances π-stacking

*Calculated based on formula C${11}$H${8}$BrNO$_{3}$.

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and polarizability compared to fluorine () contribute to higher melting points and stronger intermolecular interactions.
  • Electron-Withdrawing Groups: Cyano () and fluoro substituents reduce synthesis yields (48% vs. 55.3% for bromo analog), likely due to steric or electronic effects during acylation .

Crystallographic and Structural Comparisons

  • Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate : Exhibits a planar indole core (dihedral angle: 0.815°) stabilized by N-H⋯O hydrogen bonds and π-π stacking (centroid distances: 3.555–3.569 Å) .
  • Analogous brominated indoles (e.g., ) show altered packing modes due to halogen size .

Biological Activity

Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, a derivative of indole, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine substitution at the 5-position of the indole ring, which significantly influences its biological activity. The compound's molecular formula is C11H10BrN2O3C_{11}H_{10}BrN_{2}O_{3}, with a molecular weight of approximately 305.11 g/mol. The structural characteristics facilitate various intermolecular interactions, enhancing its reactivity and biological potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with specific enzymes, leading to inhibition or activation that alters metabolic pathways. For instance, it has been shown to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
  • Cell Signaling Modulation : It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to apoptosis in cancer cells.
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) values demonstrate its effectiveness against resistant strains .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Properties : Studies have shown that this compound induces apoptosis in various cancer cell lines, including A549 lung cancer cells and other rapidly dividing tumor cells. Its cytotoxic effects are dose-dependent, with lower doses exhibiting beneficial effects while higher doses may lead to toxicity .
  • Antimicrobial Effects : The compound has demonstrated activity against both gram-positive and gram-negative bacteria. Notably, it shows low MIC values against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as a therapeutic agent for resistant bacterial infections .
  • Anti-inflammatory Activity : this compound has been reported to reduce inflammation markers in vitro, suggesting its utility in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM.
Showed potent antimicrobial activity with MIC values as low as 0.98 µg/mL against MRSA and effective inhibition of biofilm formation.
Indicated that the compound modulates inflammatory cytokine production in macrophages, supporting its anti-inflammatory potential.

Q & A

Q. What are the optimized synthetic routes for methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, and how can purity be maximized?

The compound is synthesized via a two-step procedure:

  • Step 1: React 5-bromoindol with oxalyl chloride in diethyl ether under ice-cooling to form 2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl chloride. This intermediate is filtered and washed extensively to remove acidic byproducts .
  • Step 2: Suspend the intermediate in diethyl ether and react with methyl alcohol under controlled conditions. Purification involves column chromatography (ethyl acetate/petroleum ether) or recrystallization from ethyl acetate to achieve >95% purity . Key parameters: Reaction time (2–3 hours for Step 1), stoichiometric ratios (1.5 equivalents of oxalyl chloride), and inert atmosphere to prevent ester hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H-NMR: Peaks at δ 12.59 (indole NH), 8.52 (H-2 indole), 8.30 (H-4 indole), and 3.90 (methyl ester) confirm the structure .
  • IR Spectroscopy: Stretching frequencies at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (oxoacetate C=O) .
  • Mass Spectrometry: Molecular ion peak at m/z 296.12 (C₁₁H₈BrNO₃) with fragmentation patterns consistent with bromoindole and ester moieties .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 5-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. For example:

  • Suzuki Reaction: Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/Na₂CO₃ at 80°C to replace bromine with aryl groups .
  • Selectivity Challenges: Steric hindrance from the indole ring may require optimized ligands (e.g., XPhos) to improve yields. Monitor reaction progress via HPLC-MS .

Q. What mechanistic insights exist for the biological activity of this compound derivatives?

While direct data is limited, structural analogs (e.g., 5-fluoro derivatives) exhibit neuroprotective and anti-proliferative effects via:

  • Enzyme Inhibition: Binding to glycogen synthase kinase-3β (GSK-3β) active sites, confirmed by kinase assays .
  • Metabolic Activation: Ester hydrolysis releases reactive indole intermediates, which interact with cellular targets like DNA topoisomerases . Experimental Design: Test in vitro using HEK-293 or HeLa cells with IC₅₀ determination via MTT assays .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • X-ray Diffraction: Slow evaporation from methanol/water yields single crystals. Use SHELXL for refinement, with H atoms positioned via riding models .
  • Key Metrics: Bond angles at the oxoacetate moiety (C=O ≈ 120°) and dihedral angles between indole and ester planes (critical for stacking interactions) .

Q. What strategies address contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 55–75%) arise from:

  • Purification Methods: Column chromatography vs. recrystallization impacts recovery .
  • Reaction Scale: Smaller scales (<5 mmol) favor higher yields due to better heat management. Mitigation: Optimize solvent (DMF vs. THF) and use microwave-assisted synthesis to reduce side reactions .

Methodological Guidance

Q. Which analytical workflows are recommended for tracking ester hydrolysis in biological assays?

  • HPLC-MS: Use a C18 column (ACN/water gradient) to detect hydrolysis products (e.g., 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid) .
  • Fluorescent Probes: Label the ester with a fluorophore (e.g., dansyl) and monitor intracellular cleavage via confocal microscopy .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies: Use AutoDock Vina with GSK-3β (PDB: 1Q3L) to identify binding poses. The oxoacetate group forms hydrogen bonds with Lys85 and Asp200 .
  • MD Simulations: Analyze stability of ligand-protein complexes in GROMACS (100 ns trajectories) to assess binding free energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.